

# Commercial Suppliers and Technical Guide for 3,3,5-Trimethylcyclohexanone

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Compound of Interest

Compound Name: 3,3,5-Trimethylcyclohexanone

Cat. No.: B147574

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,3,5-trimethylcyclohexanone**, a versatile chemical intermediate. It details commercial suppliers, quantitative data, and experimental protocols for its application in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## **Commercial Availability**

**3,3,5-Trimethylcyclohexanone** is readily available from a variety of chemical suppliers. Purity levels are typically offered at 98% or higher, with some suppliers providing grades up to 99%. It is generally supplied as a colorless to pale yellow liquid.

## Table 1: Prominent Commercial Suppliers of 3,3,5-Trimethylcyclohexanone



Supplier	Purity/Grade	Available Quantities
Biosynth	Research Grade	Inquire for details
ChemicalBook	Multiple Suppliers Listed	Varies by supplier
Scimplify	Inquire for details	
Parchem	Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot	
Smolecule	Research Grade	Inquire for details
Sigma-Aldrich (Merck)	98%	250 mL, 1 L
TCI America	≥98.0%	25 mL, 500 mL

Table 2: Physicochemical Properties of 3,3,5-

**Trimethylcyclohexanone** 

Property	Value	Reference
CAS Number	873-94-9	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O	[1][3]
Molecular Weight	140.22 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	
Melting Point	-10 °C	[1]
Boiling Point	188-192 °C	
Density	0.887 g/mL at 25 °C	[1]
Refractive Index	n20/D 1.445	
Flash Point	68 °C	[1]
Solubility	Insoluble in water; soluble in oils and alcohols.	[1]



# **Applications in Drug Development and Organic Synthesis**

**3,3,5-Trimethylcyclohexanone** serves as a key starting material and intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and cosmetic ingredients.[5] Its ketone functionality allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry. Two notable derivatives with established applications are the vasodilator Cyclandelate and the sunscreen agent Homosalate.

## **Detailed Experimental Protocols**

The following sections provide detailed methodologies for the synthesis of 3,3,5-Trimethylcyclohexanol, a crucial intermediate, and its subsequent conversion to Homosalate and Cyclandelate.

# Reduction of 3,3,5-Trimethylcyclohexanone to 3,3,5-Trimethylcyclohexanol

Objective: To synthesize 3,3,5-trimethylcyclohexanol, a precursor for Cyclandelate and Homosalate, through the reduction of **3,3,5-trimethylcyclohexanone**.

#### Materials:

- 3,3,5-Trimethylcyclohexanone
- Sodium borohydride (NaBH<sub>4</sub>)
- Isopropanol
- Potassium hydroxide (KOH) pellet
- Brine (saturated NaCl solution)
- Hexane
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)



- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a suspension of sodium borohydride (17.8 mmol, 0.673 g) in isopropanol (12.5 mL), add one pellet of potassium hydroxide.
- To this stirred suspension, add **3,3,5-trimethylcyclohexanone** (20 mmol, 3.16 mL).
- Stir the reaction mixture at room temperature for 30 minutes.
- Transfer the reaction mixture to a separatory funnel containing 10.0 mL of brine.
- Extract the aqueous layer three times with 10 mL portions of 10% hexane.
- Combine the organic layers and wash with 10.0 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution using a rotary evaporator to yield 3,3,5-trimethylcyclohexanol.

### Synthesis of Homosalate

Objective: To synthesize the UVB filtering agent Homosalate via Fischer-Speier esterification of salicylic acid and 3,3,5-trimethylcyclohexanol.[2]

#### Materials:

- 3,3,5-Trimethylcyclohexanol (from step 3.1)
- Salicylic acid
- Sulfuric acid (concentrated, as catalyst)



- Toluene (or other suitable solvent for azeotropic removal of water)
- Dean-Stark apparatus
- Heating mantle
- Condenser
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Rotary evaporator

#### Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 3,3,5-trimethylcyclohexanol (1 equivalent), salicylic acid (1.1 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.
- Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solution using a rotary evaporator to obtain crude Homosalate.
- Purify the product by vacuum distillation if necessary.



### **Synthesis of Cyclandelate**

Objective: To synthesize the vasodilator Cyclandelate by esterification of 3,3,5-trimethylcyclohexanol with mandelic acid.

#### Materials:

- 3,3,5-Trimethylcyclohexanol (from step 3.1)
- Mandelic acid
- p-Toluenesulfonic acid (or other suitable acid catalyst)
- Toluene (or other suitable solvent)
- Dean-Stark apparatus
- · Heating mantle
- Condenser
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator

#### Procedure:

- Set up a reaction apparatus with a round-bottom flask, Dean-Stark trap, and condenser.
- Charge the flask with 3,3,5-trimethylcyclohexanol (1 equivalent), mandelic acid (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
- Heat the mixture to reflux, azeotropically removing the water formed during the reaction.
- Continue the reaction until no more water is collected in the Dean-Stark trap.

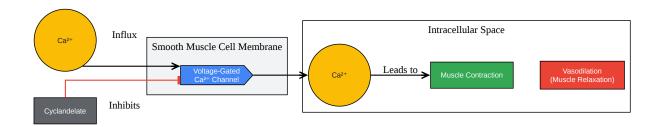


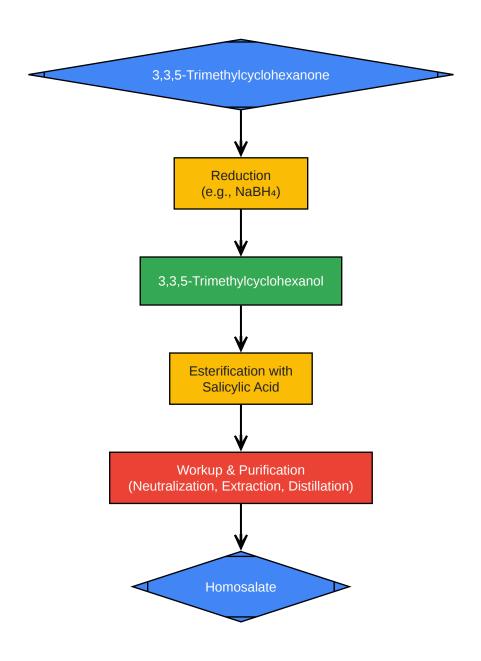
- Allow the reaction to cool and then wash the organic phase with saturated sodium bicarbonate solution.
- · Wash the organic layer with brine.
- Dry the organic layer with anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield crude Cyclandelate.
- Further purification can be achieved by recrystallization or column chromatography.

## Signaling Pathways and Mechanisms of Action Mechanism of Action of Cyclandelate

Cyclandelate functions as a vasodilator by directly acting on the smooth muscle of blood vessel walls.[6] Its primary mechanism involves the inhibition of calcium ion influx into these muscle cells.[6][7] This reduction in intracellular calcium concentration leads to the relaxation of the smooth muscle, resulting in vasodilation and improved blood flow.[7]







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